molecular formula C20H40O2 B085695 Methyl pristanate CAS No. 1001-80-5

Methyl pristanate

Cat. No. B085695
CAS RN: 1001-80-5
M. Wt: 312.5 g/mol
InChI Key: LCWYDFQCGCPILG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of pristanic acid derivatives, which are closely related to methyl pristanate, involves specific reactions like the Favorsky rearrangement, a key reaction that generates a methyl branch while incorporating deuterium, and could be applicable to the synthesis of methyl pristanate as well (Johnson & Poulos, 1988).

Molecular Structure Analysis

  • Pristanic acid, from which methyl pristanate is derived, is a methyl-branched fatty acid. Its structure makes it impossible to undergo beta-oxidation without prior modifications such as alpha-oxidation, which could be similar in the case of methyl pristanate (Verhoeven & Jakobs, 2001).

Chemical Reactions and Properties

  • Pristanic acid, closely related to methyl pristanate, undergoes specific metabolic pathways in the human body, including alpha-oxidation followed by beta-oxidation, which likely have parallels in the chemical behavior of methyl pristanate (Verhoeven et al., 1998).

Physical Properties Analysis

  • The physical properties of pristanic acid and related compounds involve their presence in biological systems and their interaction with various cellular components. For instance, pristanic acid's inability to undergo beta-oxidation due to its structure is a key physical characteristic, which may be shared by methyl pristanate (Verhoeven & Jakobs, 2001).

Chemical Properties Analysis

  • The chemical properties of methyl pristanate can be inferred from studies on pristane, its unmodified form. Pristane has been used to investigate hydrocracking reactions, indicating its chemical stability and reactivity under specific conditions (Burnens et al., 2011).

Scientific Research Applications

  • Degradation by Bacteria : Pristane, a highly branched hydrocarbon, can be utilized by bacteria like Rhodococcus ruber and Mycobacterium neoaurum for growth. Novel intermediates detected during the degradation process suggest simultaneous sub-terminal and di-terminal oxidation pathways (Le Thi Nhi-Cong et al., 2009).

  • Impact on Cytochrome P450 Isozyme Expression : Pristane exposure in rats led to tissue-specific differences in cytochrome P450 (CYP) isozyme expression and increased CYP protein expression, suggesting its effect on chemical carcinogenesis (C. Howard et al., 2005).

  • Immunological Involvement in Arthritis Pathogenesis : The development of arthritis induced in mice by pristane involves the immune response, with evidence showing lymphoid cells' role in the development and suppression of arthritis (A. Bedwell et al., 1987).

  • Oxidation in Propionic Acid Metabolism Disorders : In propionic acid metabolism disorders, fibroblasts show reductions in the amount of CO2 released from pristanic acid, indicating a link between propionic acid and pristanic acid metabolism (A. Poulos et al., 1990).

  • Hydrocracking Reaction Pathways : Pristane is used as a model molecule to investigate hydrocracking reactions of large tetramethylbranched alkanes, revealing different cracking patterns and implying the need for new models for heavy multibranched alkanes (G. Burnens et al., 2011).

  • Human Metabolism of Phytanic and Pristanic Acids : Pristanic acid, derived from phytanic acid, undergoes peroxisomal beta-oxidation and is linked to inborn errors involving its metabolism, with various clinical expressions (N. Verhoeven & C. Jakobs, 2001).

  • Mitochondrial Functions and Calcium Regulation in Brain Cells : Pristanic acid exerts cytotoxic activity on brain cells, inducing mitochondrial dysfunction and Ca2+ deregulation, with implications for peroxisomal impairment diseases like Refsum disease (S. Rönicke et al., 2009).

properties

IUPAC Name

methyl 2,6,10,14-tetramethylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWYDFQCGCPILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336819
Record name Methyl pristanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pristanate

CAS RN

1001-80-5
Record name Methyl pristanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
J Avigan, D Steinberg, A Gutman, CE Mize… - Biochemical and …, 1966 - Elsevier
… of carrier methyl phytanate and methyl pristanate were added prior to TLC except in the experiment with deuterium-labeled phytanate. Methyl phytanate and methyl pristanate, which co-…
Number of citations: 124 www.sciencedirect.com
M Kates, AJ Hancock, RG Ackman - Journal of Chromatographic …, 1977 - academic.oup.com
… acids recovered from alkaline hydrolysis of (A) pure methyl pristanate and B (solid line) of the (—… Pristanic acid (6) when converted directly to methyl pristanate by refluxing in methanolic-…
Number of citations: 5 academic.oup.com
VB Muralidharan, Y Kishimoto - Journal of Biological Chemistry, 1984 - Elsevier
… Our synthesis, however, used commercially available methyl pristanate as the starting material. Methyl pristanate (25 mg, 80 mmol) was dissolved in 1 ml of dry tetrahydrofuran, treated …
Number of citations: 54 www.sciencedirect.com
J Avigan - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1966 - Elsevier
… of the mixture of methyl pristanate and of methyl esters of other fatty acids on silicic acid gel … On SE-30, methyl pristanate was resolved from methyl palmitate felution times 14 min and ro’j…
Number of citations: 34 www.sciencedirect.com
BF Kase, J Ölund, L Sisfontes - Analytical biochemistry, 1991 - Elsevier
… This yielded 0.5 g of 80% methyl pristanate. A mixture of 0.2 g methyl pristanate and 0.4 g methyl phytanate was sent to Amersham Inc., Buckinghamshire, England, for tritiation …
Number of citations: 3 www.sciencedirect.com
M Kates, CN Joo, B Palameta, T Shier - Biochemistry, 1967 - ACS Publications
… bromide prepared from 120 mg of magnesium and 1 g of bromobenzene in 8 ml of anhydrous ethyl ether was added dropwise a solution of 120 mg of methyl pristanate (IX) in 15 ml of …
Number of citations: 79 pubs.acs.org
MP Pirnik, RM Atlas, R Bartha - Journal of bacteriology, 1974 - Am Soc Microbiol
… confirms the identification of methyl pristanate (Fig. 3a). … the appearance of measurable methyl pristanate by 24 h of … of standard monocarboxylic (methyl pristanate and methyl hex…
Number of citations: 191 journals.asm.org
N Kruska, G Reiser - Neurobiology of Disease, 2011 - Elsevier
… , pristanic acid, methyl pristanate and methyl phytanate as … 6), methyl pristanate (Methyl Prist) and methyl linoleate (… reduced to 11 ± 0.6%, in methyl pristanate-treated cells to 13.2 ± 2.1…
Number of citations: 30 www.sciencedirect.com
DW Johnson, A Poulos - Chemistry and physics of lipids, 1988 - Elsevier
… /z 88 for methyl pristanate and m/z 91 and 92 for the deuterated methyl pristanate). The ions … three mass units higher than that for methyl pristanate. The mechanism of this cleavage is …
Number of citations: 7 www.sciencedirect.com
RG Ackman, JC Sipos… - Journal of the Fisheries …, 1967 - cdnsciencepub.com
… a." from coinjection of sample and authentic methyl pristanate and phytanate. … Methyl pristanate could not be selected from the Crz branched materials owing to the relative concentration …
Number of citations: 48 cdnsciencepub.com

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